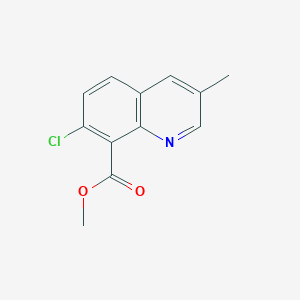

Quinmerac-methyl

Overview

Description

Quinmerac-methyl, known chemically as 7-chloro-3-methylquinoline-8-carboxylic acid, is a synthetic auxin herbicide primarily used to control broad-leaved weeds in various crops, including cereals, rape, and beet . It is a versatile compound with applications in agriculture, pharmaceuticals, and environmental management .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinmerac-methyl involves the Skraup cyclization reaction of anthranilic acid . The process typically includes the following steps:

Starting Material: Anthranilic acid.

Final Product: The reaction yields 7-chloro-3-methyl-8-quinolinecarboxylic acid.

Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for purification . The process involves dissolving the compound in tetrahydrofuran and sulfuric acid, followed by HPLC using acetonitrile-water-sulfuric acid as the mobile phase .

Chemical Reactions Analysis

Types of Reactions: Quinmerac-methyl undergoes several types of chemical reactions, including:

Photocatalytic Degradation: Involves the use of titanium dioxide (TiO₂) suspensions under UV light, resulting in the formation of various organic intermediates and ionic byproducts.

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals (HO•) in aqueous media.

Photocatalytic Degradation: Titanium dioxide (TiO₂) suspensions, UV light, and electron acceptors such as hydrogen peroxide (H₂O₂) and molecular oxygen.

Major Products Formed:

Scientific Research Applications

Quinmerac-methyl has a broad spectrum of applications across multiple scientific fields :

Pharmaceuticals: Explored for its potential in drug discovery and formulation, with applications in developing new therapeutic agents and enhancing existing drug efficacy.

Environmental Management: Utilized to manage invasive plant species, supporting biodiversity preservation and habitat recovery.

Industrial Processes: Serves as a reagent or catalyst in chemical manufacturing, optimizing industrial processes and improving product yield and quality.

Mechanism of Action

Quinmerac-methyl exerts its effects through several mechanisms :

Enzyme Inhibition: Acts as an enzyme inhibitor by binding to specific enzymes and altering their activity, disrupting critical metabolic pathways in plants and microorganisms.

Auxin-Induced Ethylene Production: Stimulates the production of ethylene, which in turn triggers the biosynthesis of abscisic acid, leading to growth inhibition in plants.

Root Absorption: Absorbed through the roots rather than the leaves, effectively limiting weed growth.

Comparison with Similar Compounds

Quinmerac-methyl belongs to the class of substituted quinolinecarboxylic acids, which are highly selective auxin herbicides . Similar compounds include:

Quinclorac: Used in rice to control dicot and monocot weeds, particularly barnyardgrass.

Dicamba: Another synthetic auxin herbicide used to control broad-leaved weeds.

Picloram: A selective herbicide used to control woody plants and broad-leaved weeds.

Uniqueness: this compound is unique due to its specific mode of action, targeting enzyme inhibition and auxin-induced ethylene production, making it highly effective in controlling specific weed species while minimizing environmental impact .

Properties

IUPAC Name |

methyl 7-chloro-3-methylquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-7-5-8-3-4-9(13)10(12(15)16-2)11(8)14-6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDJNURFPTXAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)OC)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

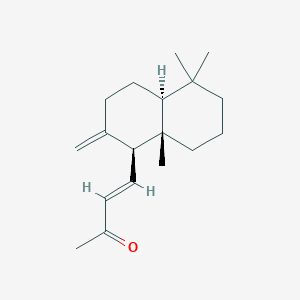

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)

![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)